![molecular formula C23H24N4O3S B13781006 3'-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide CAS No. 92953-68-9](/img/no-structure.png)
3'-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is a complex organic compound with a molecular formula of C23H24N4O3S and a molecular weight of 436.57 . This compound is known for its unique structure, which includes an amidino group, a p-toluenesulfonamido group, and a hydrocinnamanilide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide typically involves multiple steps, starting with the preparation of the p-toluenesulfonamide precursor. This precursor can be synthesized through the FeCl3-catalyzed direct substitution reaction with benzylic and allylic alcohols
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using agents such as NaBH4 and LiAlH4.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include FeCl3 for catalysis, tetrabutylammonium fluoride (TBAF) for nucleophilic reactions, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide involves its interaction with specific molecular targets and pathways. The amidino group can form hydrogen bonds with biological molecules, while the p-toluenesulfonamido group can interact with hydrophobic regions of proteins . These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonamide: A precursor used in the synthesis of 3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide.
Hydrocinnamanilide: Shares a similar backbone structure but lacks the amidino and p-toluenesulfonamido groups.
Uniqueness
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the amidino and p-toluenesulfonamido groups allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
92953-68-9 | |
Molekularformel |
C23H24N4O3S |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N-(3-carbamimidoylphenyl)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C23H24N4O3S/c1-16-10-12-20(13-11-16)31(29,30)27-21(14-17-6-3-2-4-7-17)23(28)26-19-9-5-8-18(15-19)22(24)25/h2-13,15,21,27H,14H2,1H3,(H3,24,25)(H,26,28) |
InChI-Schlüssel |
WPCPYIPHLGNKHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.